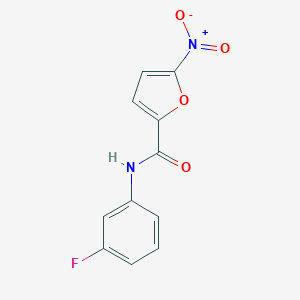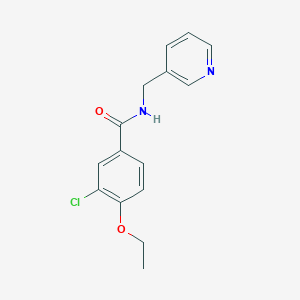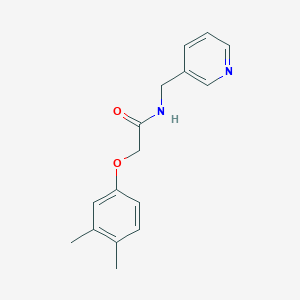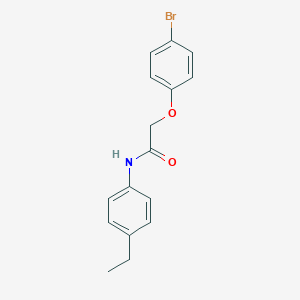
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide, also known as FNC, is a chemical compound that has been studied for its potential use in scientific research. FNC belongs to the class of nitrofuran derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide exerts its biological activity by inhibiting the growth of bacteria and cancer cells. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of these cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit a number of biochemical and physiological effects. In addition to its antibacterial and anticancer activity, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory activity. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has also been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide for lab experiments is its high purity and stability. This makes it a reliable and consistent tool for scientific research. However, one limitation of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. One area of research that shows promise is in the development of new antibacterial agents. N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antibacterial activity, and further research may lead to the development of new antibiotics. Additionally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been studied for its potential use in the treatment of cancer and inflammation, and further research may lead to the development of new therapies for these diseases. Finally, N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been found to modulate the immune system, which may have implications for the treatment of autoimmune diseases. Further research in this area may lead to the development of new immunomodulatory agents.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide involves the reaction of 3-fluoroaniline with 5-nitrofurfural in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide. The synthesis of N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
Propiedades
Fórmula molecular |
C11H7FN2O4 |
|---|---|
Peso molecular |
250.18 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Clave InChI |
OCCSBIIATSCWHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)





![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)